molecular formula C17H22O2 B14177598 (4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one CAS No. 917984-94-2

(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

Cat. No.: B14177598
CAS No.: 917984-94-2
M. Wt: 258.35 g/mol
InChI Key: PSUANTZGZPCHIW-SJORKVTESA-N
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Description

(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is a chiral compound with a complex structure It is characterized by the presence of a cyclohexenone ring substituted with an ethoxy-phenylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one typically involves several steps, starting from readily available starting materials. One common approach is the enantioselective synthesis, which ensures the production of the desired enantiomer. The synthetic route may involve the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is unique due to its specific chiral configuration and the presence of both ethoxy and phenylethyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917984-94-2

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22O2/c1-3-19-16(14-7-5-4-6-8-14)13-17(2)11-9-15(18)10-12-17/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-,17+/m1/s1

InChI Key

PSUANTZGZPCHIW-SJORKVTESA-N

Isomeric SMILES

CCO[C@H](C[C@@]1(CCC(=O)C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCOC(CC1(CCC(=O)C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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